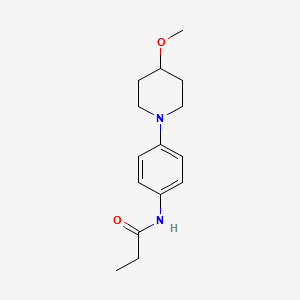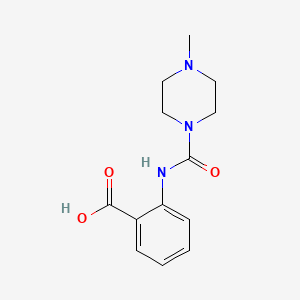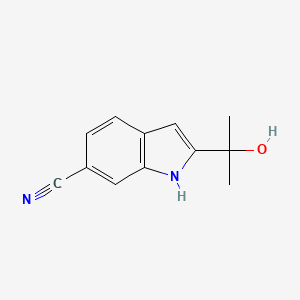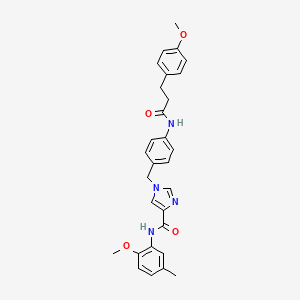
N-(4-(4-methoxypiperidin-1-yl)phenyl)propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-(4-methoxypiperidin-1-yl)phenyl)propionamide” is a chemical compound that has been used in scientific research. It is related to a class of compounds known as phenylpiperazines, which consist of a piperazine bound to a phenyl group . This compound has been mentioned in the context of synthesizing a series of 1,3,5-triazine derivatives and identified as a potent and selective Anaplastic Lymphoma Kinase (ALK) inhibitor .
Scientific Research Applications
Chemical Synthesis and Derivatives
N-(4-(4-methoxypiperidin-1-yl)phenyl)propionamide and its derivatives have been extensively studied for their potential in chemical synthesis, leading to the creation of various bioactive compounds. For example, research has focused on the synthesis and characterization of new types of 2-(6-methoxy-2-naphthyl)propionamide derivatives as potential antibacterial and antifungal agents. These compounds have shown significant antimicrobial activities, comparable to standard agents like Ampicillin and Flucanazole, suggesting their potential use in developing new antimicrobial therapies (Helal et al., 2013).
Biological Activity and Pharmacological Effects
The biological activity of this compound derivatives has been a subject of interest, particularly in exploring their pharmacological effects. Studies have delved into the synthesis and biological evaluation of novel substituted 1,3,4-thiadiazole and 2,6-di aryl substituted imidazo [2,1-b] [1,3,4] thiadiazole derivatives, revealing their potential antibacterial and antifungal activities. These activities were assessed through well-plate methods, showing that certain derivatives exhibited appreciable activity at low concentrations, highlighting their potential as antimicrobial agents (Chandrakantha et al., 2014).
Application in Drug Development
The structural flexibility and chemical reactivity of this compound make it a valuable scaffold in drug development. This compound's derivatives have been explored for their role as ligands in various biological targets, contributing to the development of new therapeutic agents. For example, research on methyl substitution on the piperidine ring of N-[omega-(6-methoxynaphthalen-1-yl)alkyl] derivatives has provided insights into selective binding and activity at the sigma(1) receptor, offering potential tools for PET experiments and tumor research and therapy (Berardi et al., 2005).
Analgesic Properties
Investigations into the analgesic effects of novel pH-dependent μ-opioid receptor agonists, such as (±)-N-(3-fluoro-1-phenethylpiperidine-4-yl)-N-phenyl propionamide (NFEPP), have shown promising results in models of neuropathic and abdominal pain. These studies suggest that this compound derivatives can provide targeted analgesia in damaged tissues, opening avenues for pain management strategies that minimize typical opioid side effects (Rodriguez-Gaztelumendi et al., 2018).
Materials Science Applications
In the field of materials science, polyamides containing phenylpyridine units, potentially derived from compounds like this compound, have been synthesized and studied for their unique properties. These polyamides are of interest as macromolecular ligands, with their deformation-strength, thermomechanical, and thermal properties being explored for various applications, including as films with specific functionalities (Gofman et al., 2010).
Mechanism of Action
Target of Action
The primary targets of N-[4-(4-methoxypiperidin-1-yl)phenyl]propanamide are opioid receptors . These receptors play a crucial role in pain perception and reward systems within the central nervous system .
Mode of Action
N-[4-(4-methoxypiperidin-1-yl)phenyl]propanamide: interacts with its targets, the opioid receptors, by binding to them . This binding action triggers a series of intracellular events, leading to the inhibition of pain signals and the release of dopamine, a neurotransmitter associated with pleasure and reward .
Biochemical Pathways
The action of N-[4-(4-methoxypiperidin-1-yl)phenyl]propanamide affects several biochemical pathways. Upon binding to the opioid receptors, it inhibits the release of GABA, a neurotransmitter that normally inhibits the release of dopamine . This inhibition leads to an increase in dopamine levels, resulting in feelings of euphoria . The compound’s action also affects the pain perception pathway by inhibiting pain signals .
Pharmacokinetics
The pharmacokinetics of N-[4-(4-methoxypiperidin-1-yl)phenyl]propanamide involve processes such as absorption, distribution, metabolism, and excretion (ADME). The compound is anticipated to undergo metabolic reactions like hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation . Phase II metabolic reactions, such as glucuronide or sulfate conjugate formation, can also be expected . These metabolic processes impact the bioavailability of the compound .
Result of Action
The molecular and cellular effects of N-[4-(4-methoxypiperidin-1-yl)phenyl]propanamide’s action include the inhibition of pain signals and the increased release of dopamine . These effects can lead to pain relief and feelings of euphoria .
Properties
IUPAC Name |
N-[4-(4-methoxypiperidin-1-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-3-15(18)16-12-4-6-13(7-5-12)17-10-8-14(19-2)9-11-17/h4-7,14H,3,8-11H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULZAKOJVPDMVRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)N2CCC(CC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N1-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-(dimethylamino)ethyl)oxalamide](/img/structure/B2427454.png)
![N-(4-ethoxyphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2427457.png)


![6-[(1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)(methyl)amino]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2427460.png)
![tert-butyl N-[(1-benzyl-3-methylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B2427465.png)

![(6-Cyclopentyloxypyridin-3-yl)-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2427467.png)
![3-(1-(1H-benzo[d]imidazole-5-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione](/img/structure/B2427469.png)

![N-[(2S,3R)-2-(6-Methoxypyridin-3-YL)oxolan-3-YL]prop-2-enamide](/img/structure/B2427471.png)


![3-Chloro-N-[cyano(cyclohexyl)methyl]-2-fluorobenzamide](/img/structure/B2427477.png)
